molecular formula C30H57O6S3Sb B13760221 Stibine, tris[[(isooctylthio)acetyl]oxy]- CAS No. 27253-22-1

Stibine, tris[[(isooctylthio)acetyl]oxy]-

Cat. No.: B13760221
CAS No.: 27253-22-1
M. Wt: 731.7 g/mol
InChI Key: GZVYQBFTVZVHAI-UHFFFAOYSA-K
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Description

“Stibine, tris[[(isooctylthio)acetyl]oxy]-” is an organoantimony compound derived from stibine (SbH₃), where three hydrogen atoms are replaced by [(isooctylthio)acetyl]oxy groups. The structure consists of a central antimony atom bonded to three oxygen atoms, each connected to an acetyl group modified with an isooctylthio (C₈H₁₇S) substituent. While specific data on synthesis and applications are unavailable in the provided evidence, analogous organoantimony compounds are often utilized as catalysts, stabilizers in polymers, or flame retardants.

Properties

CAS No.

27253-22-1

Molecular Formula

C30H57O6S3Sb

Molecular Weight

731.7 g/mol

IUPAC Name

bis[[2-(6-methylheptylsulfanyl)acetyl]oxy]stibanyl 2-(6-methylheptylsulfanyl)acetate

InChI

InChI=1S/3C10H20O2S.Sb/c3*1-9(2)6-4-3-5-7-13-8-10(11)12;/h3*9H,3-8H2,1-2H3,(H,11,12);/q;;;+3/p-3

InChI Key

GZVYQBFTVZVHAI-UHFFFAOYSA-K

Canonical SMILES

CC(C)CCCCCSCC(=O)O[Sb](OC(=O)CSCCCCCC(C)C)OC(=O)CSCCCCCC(C)C

Origin of Product

United States

Preparation Methods

The preparation of stibine, tris[[(isooctylthio)acetyl]oxy]- involves the reaction of antimony trioxide (Sb2O3) with isooctyl mercaptoacetate in the presence of a suitable solvent and catalyst. The reaction conditions typically include elevated temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

Stibine, tris[[(isooctylthio)acetyl]oxy]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like oxygen, reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of stibine, tris[[(isooctylthio)acetyl]oxy]- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Central Atom Key Substituents Physical State Applications Toxicity/Reactivity References
Stibine 7803-52-3 Sb H₃ (unsubstituted) Gas Fumigant Highly toxic, flammable, explosive [1]
Triethyl phosphite 121-45-9 P Three ethoxy groups Liquid Antioxidant, plasticizer Moderate reactivity; less toxic [2]
(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid 134616-73-2 N/S Thioacetyl, heterocyclic Solid (185–187°C) Pharmaceutical intermediate Data limited; thio group reactivity [3]
Stibine, tris[[(isooctylthio)acetyl]oxy]- Not provided Sb Three [(isooctylthio)acetyl]oxy groups Likely liquid/solid Theoretical: Stabilizer, catalyst Antimony toxicity possible; lower volatility than stibine

Key Observations:

Stibine (CAS 7803-52-3) :

  • Unsubstituted stibine is a toxic gas with acute health hazards, including hemolytic anemia and pulmonary edema . Its high reactivity and flammability limit direct industrial use. In contrast, the trisubstituted derivative likely exhibits reduced volatility and modified toxicity due to bulky organic groups.

Triethyl Phosphite (CAS 121-45-9) :

  • A phosphorus analog with tris(ethoxy) substitution. While structurally similar in having three substituents, the central phosphorus atom and ethoxy groups make it less reactive than antimony-based compounds. It is widely used as an antioxidant, contrasting with the theoretical catalytic or stabilizing roles of the target compound .

However, its nitrogen-containing heterocycle and solid state differentiate its pharmaceutical applications from the antimony-based target .

Structural Analogues with Trisubstitution: Compounds like tris(2-hydroxyethyl) amine () highlight how central atom identity (N vs. Sb) and substituent polarity (hydrophilic vs. lipophilic) dictate applications. The target compound’s isooctylthio groups likely enhance solubility in nonpolar matrices, favoring uses in polymer stabilization or lubrication.

Critical Notes

  • Data Limitations: Direct toxicological or industrial data for “Stibine, tris[[(isooctylthio)acetyl]oxy]-” are absent in the provided evidence. Comparisons rely on structural analogs and general organoantimony chemistry.
  • Functional Group Reactivity: The thioether and acetyloxy groups may confer antioxidant or chelating properties, akin to phosphites or thiophenols, but with antimony-specific behavior .

Biological Activity

Stibine, tris[[(isooctylthio)acetyl]oxy]- is a chemical compound that belongs to the class of organoantimony compounds. Its biological activity has garnered attention due to its potential applications in various fields, including medicinal chemistry and environmental science. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a trisubstituted stibine structure where three isooctylthioacetate groups are attached to an antimony atom. This configuration contributes to its unique chemical behavior and biological interactions.

  • Antimicrobial Activity : Research indicates that organoantimony compounds exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes and interference with cellular metabolism.
  • Cytotoxicity : Studies have shown that tris[[(isooctylthio)acetyl]oxy]- can induce cytotoxic effects in various cancer cell lines. The compound appears to trigger apoptosis through the activation of caspases and modulation of mitochondrial pathways.
  • Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, which may play a role in its biological efficacy. Enzyme inhibition can lead to altered metabolic pathways in targeted organisms.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several organoantimony compounds, including tris[[(isooctylthio)acetyl]oxy]-. The results demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL.

OrganismMIC (µg/mL)
Staphylococcus aureus4
Streptococcus pneumoniae8
Bacillus subtilis2

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that tris[[(isooctylthio)acetyl]oxy]- exhibited significant cytotoxicity. The IC50 values were determined using MTT assays:

Cell LineIC50 (µM)
HeLa15
MCF-720

The cytotoxic effects were attributed to increased oxidative stress and mitochondrial dysfunction.

Environmental Impact

The environmental implications of organoantimony compounds have been a subject of concern due to their potential toxicity to aquatic life. Studies have indicated that exposure to these compounds can lead to bioaccumulation in fish and other organisms, raising questions about their long-term ecological effects.

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